1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one
Description
International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry systematic name for this compound is 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one, which precisely describes its structural features according to established nomenclature conventions. The molecular formula C₉H₁₁N₃O indicates the presence of nine carbon atoms, eleven hydrogen atoms, three nitrogen atoms, and one oxygen atom, reflecting the compound's heterocyclic nature and substitution pattern. The structural representation can be expressed through multiple chemical notation systems, with the Simplified Molecular Input Line Entry System notation recorded as O=C1C=C(C)C2=C(N(C)N=C2C)N1, providing a linear representation of the compound's connectivity. An alternative Simplified Molecular Input Line Entry System representation, CC1=CC(=O)NC2=C1C(=NN2C)C, demonstrates the tautomeric considerations inherent in this heterocyclic system. The International Chemical Identifier string InChI=1S/C9H11N3O/c1-5-4-7(13)10-9-8(5)6(2)11-12(9)3/h4H,1-3H3,(H,10,13) provides a standardized method for representing the compound's structure in computational databases.
The three-dimensional conformational properties of this compound contribute significantly to its chemical behavior and potential interactions with biological targets. The International Chemical Identifier Key CYLGJHAAHGAZHV-UHFFFAOYSA-N serves as a unique identifier for this specific compound, enabling precise database searches and cross-referencing across different chemical information systems. The molecular weight of 177.20 daltons positions this compound within the range typical for small organic molecules while maintaining sufficient complexity for diverse chemical applications.
Properties
IUPAC Name |
1,3,4-trimethyl-7H-pyrazolo[3,4-b]pyridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-5-4-7(13)10-9-8(5)6(2)11-12(9)3/h4H,1-3H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLGJHAAHGAZHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C(=NN2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted One-Pot Synthesis Using 5-Aminopyrazoles and β-Diketones
A notable method involves a one-pot three-component reaction between 5-aminopyrazole derivatives, paraformaldehyde, and β-diketones catalyzed by indium(III) chloride in aqueous media. This approach benefits from microwave irradiation, which accelerates the reaction and improves yields while maintaining low environmental impact due to the use of water as solvent and catalyst reuse.
-
- Reactants: 5-aminopyrazole derivative (providing the pyrazole core), paraformaldehyde (as a carbonyl source), and β-diketones.
- Catalyst: Indium(III) chloride (InCl3).
- Solvent: Water.
- Heating: Microwave irradiation.
- Time: Short reaction times (minutes scale).
-
- The reaction proceeds via initial formation of a β-enaminone intermediate, followed by cyclization to form the pyrazolo[3,4-b]pyridine ring system.
-
- Environmentally friendly.
- High atom economy.
- Reusable catalyst.
- Good yields (typically moderate to high).
This method is well-suited for synthesizing various substituted pyrazolo[3,4-b]pyridines, including the 1,3,4-trimethyl derivative by choosing appropriate substituted starting materials.
Regioselective Microwave-Assisted Synthesis from N-Substituted 5-Aminopyrazoles and Benzofuran-Dione Derivatives
Another efficient synthetic protocol involves the reaction of N-substituted 5-aminopyrazoles with 3-(3-oxo-2-benzofuran-1(3H)-ylidene)pentane-2,4-dione in tetrahydrofuran (THF) under microwave irradiation at 150 °C.
-
- Equimolar mixture of N-substituted 5-aminopyrazole and the benzofuran-dione derivative.
- Solvent: Tetrahydrofuran (THF).
- Microwave irradiation: 150 °C, 160 W, 30–50 minutes.
- Sealed tube with stirring.
-
- Formation of a dihydropyridine intermediate.
- Followed by elimination of water to yield the pyrazolo[3,4-b]pyridine core.
- Isolation of β-enaminone intermediate confirms the reaction mechanism.
-
- Yields range from 49% to 70%.
- The reaction is regioselective and efficient.
- Structural confirmation by spectroscopic methods and single-crystal X-ray diffraction for some products and intermediates.
Key factors influencing the reaction:
- Steric effects of reagents.
- Reaction temperature.
This method is particularly useful for synthesizing fully substituted pyrazolo[3,4-b]pyridines, including 1,3,4-trimethyl derivatives, with good control over substitution patterns.
Four-Component Bicyclization Strategy for Multifunctionalized Pyrazolo[3,4-b]pyridines
A more complex approach involves a four-component bicyclization reaction that allows the construction of multifunctionalized tricyclic pyrazolo[3,4-b]pyridines, which can be adapted for the synthesis of related derivatives.
-
- Utilizes multiple components in a single reaction vessel.
- Provides access to diverse skeletons including cyclopenta-fused pyrazolo[3,4-b]pyridines.
- Reaction conditions optimized with Brønsted acid promoters.
-
- Typically in the 61–82% range.
Comparative Data Table of Preparation Methods
| Method | Reactants | Catalyst/Conditions | Solvent | Heating | Yield Range | Advantages | Notes |
|---|---|---|---|---|---|---|---|
| Microwave-assisted one-pot three-component reaction | 5-aminopyrazole, paraformaldehyde, β-diketones | InCl3 catalyst | Water | Microwave | Moderate to High | Eco-friendly, reusable catalyst, fast | Suitable for diverse substitutions |
| Microwave-assisted reaction with benzofuran-dione derivative | N-substituted 5-aminopyrazole, benzofuran-dione | None specified, sealed tube | THF | Microwave at 150 °C | 49–70% | Regioselective, good yields | Intermediate isolation confirms mechanism |
| Four-component bicyclization | Multiple components including diketones and aminopyrazoles | Brønsted acid promoters | Various | Conventional or microwave | 61–82% | Access to multifunctionalized tricyclics | More complex, versatile |
Research Findings and Notes
- Microwave irradiation significantly reduces reaction times and improves yields compared to conventional heating.
- The β-enaminone intermediate plays a crucial role in the formation of the pyrazolo[3,4-b]pyridine core.
- Steric hindrance and temperature are critical parameters influencing regioselectivity and yield.
- Use of environmentally benign solvents such as water and recyclable catalysts like InCl3 aligns with green chemistry principles.
- Structural confirmation by X-ray crystallography validates the synthetic routes and product identities.
- The four-component bicyclization method offers a novel route to complex pyrazolo[3,4-b]pyridine derivatives that are otherwise challenging to synthesize.
Chemical Reactions Analysis
Types of Reactions
1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced pyrazolopyridine derivatives.
Substitution: Formation of substituted pyrazolopyridine derivatives.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C₉H₁₁N₃O
IUPAC Name: 1,3,4-trimethyl-7H-pyrazolo[3,4-b]pyridin-6-one
CAS Number: 57411-62-8
The compound features a bicyclic structure consisting of a pyrazole ring fused to a pyridine ring. The presence of three methyl groups at positions 1, 3, and 4 and a ketone group at position 6 contributes to its unique chemical properties.
Medicinal Chemistry
1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one has shown potential in the development of therapeutic agents:
- Anxiolytic Properties: Derivatives of this compound have been studied for their ability to reduce anxiety. For example, compounds structurally related to this pyrazolo[3,4-b]pyridine have demonstrated efficacy in preclinical models of anxiety disorders.
- Antituberculotic Activity: The compound has been identified as a potential inhibitor of Pantothenate Synthetase from Mycobacterium tuberculosis, showcasing its role in combating tuberculosis.
Chemical Synthesis
The compound serves as a building block in synthetic chemistry:
- Combinatorial Chemistry: It is utilized in the synthesis of combinatorial libraries for structure-activity relationship (SAR) studies. This allows researchers to explore variations in molecular structure to optimize biological activity .
- Functionalization Reactions: The unique structure enables various chemical reactions such as oxidation and substitution, allowing for the introduction of different functional groups. This versatility is crucial for developing new derivatives with enhanced properties .
Case Study 1: Anxiolytic Derivatives
In a study exploring the anxiolytic effects of pyrazolo[3,4-b]pyridines, researchers synthesized several derivatives based on this compound. These compounds were tested in rodent models for their ability to reduce anxiety-like behaviors. The results indicated that certain derivatives significantly decreased anxiety levels compared to controls.
Case Study 2: Antitubercular Activity
A series of experiments evaluated the antitubercular activity of this compound against Mycobacterium tuberculosis. The compound was found to inhibit bacterial growth effectively at low concentrations. Further mechanistic studies revealed that it targets key enzymes involved in bacterial metabolism.
Mechanism of Action
The mechanism of action of 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with target molecules .
Comparison with Similar Compounds
Structural Insights :
- Methyl vs. Aryl Groups: The 1,3,4-trimethyl derivative lacks aromatic substituents (e.g., phenyl or thiophene), reducing π-π interactions but increasing solubility in nonpolar solvents compared to analogs like 8a or 4i .
- Electron-Withdrawing Groups: The cyano group in 8a lowers electron density at position 5, enhancing reactivity in nucleophilic substitutions, unlike the methyl-dominated analog .
- Fluorinated Derivatives: The CF₃ group in fluorinated analogs improves membrane permeability, a feature absent in the non-fluorinated 1,3,4-trimethyl compound .
Physical and Spectroscopic Properties
Melting Points and Solubility
- 1,3,4-Trimethyl derivative : Melting point data is unavailable, but methyl-rich analogs (e.g., 3-methyl-1-phenyl derivatives) typically melt between 134–331°C, depending on aryl substituents .
- Compound 8a : Melts at 134–136°C, lower than nitro- or chloro-substituted analogs (e.g., 8f : 291–294°C) due to reduced polarity .
- Fluorinated analog : Higher lipophilicity likely reduces aqueous solubility compared to the trimethyl compound .
Spectroscopic Data
- ¹H NMR : The trimethyl compound’s spectrum would show singlets for CH₃ groups (δ ~2.0–2.5 ppm) and a deshielded NH proton (δ ~10–12 ppm) in DMSO-d₆, similar to 3d–3g .
- ¹³C NMR : The ketone carbonyl (C=O) resonates at δ ~160–170 ppm, as seen in 8a (δ 169.9 ppm) .
- MS (ESI) : Molecular ion peaks [M+H]⁺ at m/z 178 for the trimethyl compound, versus m/z 349 (M+Na)⁺ for 8a .
Biological Activity
1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound known for its diverse biological activities. This compound belongs to the pyrazolopyridine family and exhibits potential therapeutic properties, particularly in the fields of neurology and oncology. The following sections detail its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure comprising a pyrazole ring fused to a pyridine ring. The presence of three methyl groups at positions 1, 3, and 4, along with a ketone group at position 6, contributes to its unique chemical properties.
Molecular Formula
- Molecular Formula : C9H11N3O
- Molecular Weight : 175.21 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Inhibition of Enzymes : It has been shown to inhibit Pantothenate Synthetase from Mycobacterium tuberculosis, demonstrating potential as an antituberculotic agent.
- Modulation of Receptors : The compound can modulate the activity of various receptors involved in neuropharmacological processes.
Anticonvulsant and Anxiolytic Effects
Research indicates that derivatives of this compound exhibit significant anxiolytic and anticonvulsant properties. For instance:
- Anxiolytic Activity : Similar compounds have been noted for their ability to reduce anxiety levels in animal models.
- Anticonvulsant Activity : The compound has been linked to the reduction of convulsive episodes in preclinical studies.
Antitumor Activity
The compound's structural framework allows it to exhibit antitumor properties:
- Inhibition of Tumor Growth : Case studies have demonstrated that pyrazolopyridine derivatives can inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer growth .
- Mechanism Insights : Studies suggest that the antitumor activity may be due to inhibition of tubulin polymerization, which is crucial for mitotic spindle formation in cancer cells .
Case Study 1: Antitumor Efficacy
A study investigating various pyrazolopyridine derivatives found that those with modifications at the methyl groups displayed enhanced antitumor activity against breast cancer cell lines. The combination of these compounds with traditional chemotherapeutics like doxorubicin showed a synergistic effect that improved treatment outcomes in resistant cancer types .
| Compound | Cell Line Tested | IC50 (µM) | Synergistic Effect with Doxorubicin |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Yes |
| Compound B | MDA-MB-231 | 10 | Yes |
Case Study 2: Neurological Applications
In another study focusing on neurological applications, the compound was tested for its effects on anxiety-related behaviors in rodent models. Results indicated a significant reduction in anxiety-like behaviors compared to control groups treated with saline solutions .
Q & A
What are the most efficient synthetic routes for 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one, and how do reaction conditions influence product purity?
Basic : The compound can be synthesized via multicomponent reactions using aldehydes, Meldrum’s acid, and pyrazole derivatives. For example, polyethylene glycol (PEG-400) serves as a recyclable solvent, enabling mild conditions (80–100°C) with yields up to 85% .
Advanced : Multi-step protocols involving cyclocondensation of azidoformylpyrazole derivatives with β-keto esters (e.g., ethyl acetoacetate) at 150°C yield tautomeric forms (keto-enol mixtures), requiring careful optimization of solvent polarity and temperature to control regioselectivity .
How can structural tautomerism in pyrazolo[3,4-b]pyridin-6-one derivatives complicate spectroscopic characterization?
Basic : Tautomeric equilibria (e.g., keto-enol forms) produce split signals in NMR spectra. Deuterated DMSO or chloroform solvents stabilize specific tautomers, simplifying analysis .
Advanced : Dynamic NMR (DNMR) at variable temperatures (e.g., −50°C to 80°C) can quantify tautomer ratios. Computational methods (DFT calculations) predict dominant tautomers based on substituent electronegativity .
What in vitro models are suitable for evaluating the anticancer activity of this compound, and how do structural modifications alter potency?
Basic : Cell-based assays (e.g., MTT against HeLa or MCF-7 lines) assess cytotoxicity. Substituents at the 3-position (e.g., methyl vs. phenyl) significantly modulate IC values due to steric and electronic effects .
Advanced : Machine learning models trained on pyrazolo[3,4-b]pyridin-6-one derivatives predict bioactivity by correlating descriptors (logP, polar surface area) with experimental IC. For instance, electron-withdrawing groups at C4 enhance microtubule stabilization .
How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
Basic : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement confirms bond lengths and angles. For example, the pyrazole ring typically adopts a planar geometry with dihedral angles <5° relative to the pyridinone moiety .
Advanced : High-resolution data (≤0.8 Å) enable charge density analysis to map electron distribution, critical for understanding reactivity. Twinned crystals require specialized refinement protocols in SHELXE .
What computational strategies are effective for predicting SAR and off-target interactions of pyrazolo[3,4-b]pyridin-6-one derivatives?
Advanced : Molecular docking (AutoDock Vina) against targets like PRMT5 or tubulin identifies key binding residues. Free energy perturbation (FEP) calculations quantify substituent effects on binding affinity .
Advanced : MD simulations (50 ns) assess ligand-protein stability, with RMSD values <2 Å indicating robust binding. ADMET predictions (SwissADME) prioritize derivatives with optimal bioavailability and low hepatotoxicity .
How do contradictory bioactivity results arise from different synthetic batches, and how can they be resolved?
Advanced : Impurity profiles (HPLC-MS) may vary due to unoptimized reaction steps (e.g., incomplete cyclization). Orthogonal purification (e.g., silica gel chromatography followed by recrystallization) ensures >95% purity .
Advanced : Batch-to-batch variability in IC can stem from residual solvents (e.g., DMF) altering cellular permeability. Karl Fischer titration and NMR verify solvent content .
What analytical techniques are critical for validating the regiochemical structure of substituted derivatives?
Basic : NMR distinguishes between C3 and C4 substitution patterns. For example, a carbonyl signal at ~165 ppm confirms the pyridin-6-one core .
Advanced : 2D NMR (HSQC, HMBC) resolves overlapping signals in polycyclic derivatives. Isotopic labeling () aids in assigning nitrogen connectivity in complex fused systems .
What strategies improve the scalability of pyrazolo[3,4-b]pyridin-6-one synthesis for preclinical studies?
Advanced : Flow chemistry reduces reaction times (e.g., from 24 h to 2 h) by maintaining precise temperature control. Catalytic systems (e.g., molecular iodine) enable one-pot multicomponent reactions with minimal purification .
Advanced : Green solvents (e.g., PEG-400) enhance sustainability and simplify solvent recovery, critical for gram-scale synthesis .
How do substituent effects influence the compound’s metabolic stability?
Advanced : Methyl groups at C1 and C3 reduce CYP450-mediated oxidation, improving half-life in microsomal assays. Polar substituents (e.g., -OH at C6) increase glucuronidation rates, necessitating prodrug strategies .
What experimental and computational methods reconcile discrepancies in proposed reaction mechanisms?
Advanced : Isotopic labeling (e.g., ) tracks oxygen incorporation during cyclization. DFT calculations (Gaussian 16) identify transition states, validating stepwise vs. concerted pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
